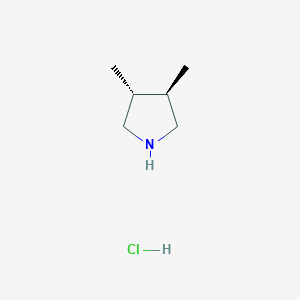
trans-3,4-Dimethylpyrrolidinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3,4-Dimethylpyrrolidinehydrochloride: is a chemical compound with the molecular formula C6H14ClN . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dimethylpyrrolidinehydrochloride typically involves the reaction of pyrrolidine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the dimethylated pyrrolidine derivative. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Dimethylpyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products Formed:
Oxidation: N-oxides of trans-3,4-Dimethylpyrrolidine.
Reduction: Reduced forms of trans-3,4-Dimethylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-3,4-Dimethylpyrrolidinehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of chiral catalysts.
Biology: In biological research, this compound is used to study the effects of methylated pyrrolidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-3,4-Dimethylpyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methyl groups and pyrrolidine ring structure allow it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, lacking the methyl groups.
3,4-Dimethylpyrrolidine: The free base form without the hydrochloride salt.
N-Methylpyrrolidine: A single methylated derivative of pyrrolidine.
Uniqueness: trans-3,4-Dimethylpyrrolidinehydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride salt. This configuration imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications. Its stereochemistry also plays a crucial role in its biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H14ClN |
|---|---|
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(3R,4R)-3,4-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-7-4-6(5)2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
InChI Key |
NENQMVAHTAYJTP-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C.Cl |
Canonical SMILES |
CC1CNCC1C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)


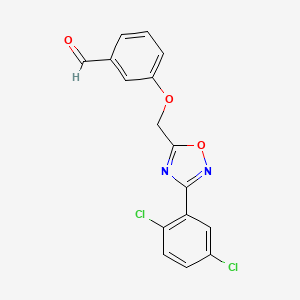


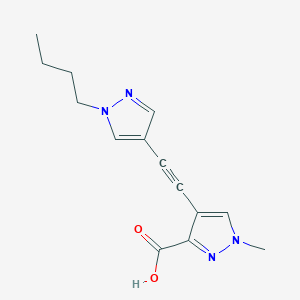
![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
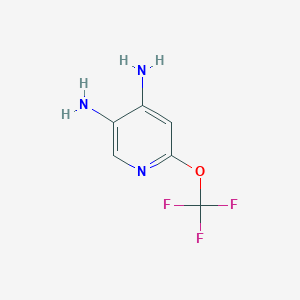
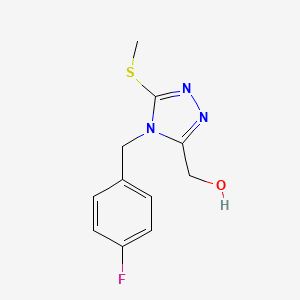

![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
